molecular formula C15H14FNO3S B224775 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline

Cat. No. B224775
M. Wt: 307.3 g/mol
InChI Key: RNRFTQXOMRRGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of indoline and is also known as FSBI.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. It has also been observed to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been observed to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline. One potential direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis for better solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully realize its potential in various fields.

Synthesis Methods

The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline involves the reaction of 5-fluoro-2-methoxyaniline with 4-bromo-1,2-dimethoxybenzene under basic conditions to obtain 5-(4-bromo-1,2-dimethoxyphenyl)-2-methoxyaniline. This intermediate is then reacted with indoline-2-sulfonic acid chloride to obtain this compound.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H14FNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3

InChI Key

RNRFTQXOMRRGPV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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